(1-环丙基吡咯啉-3-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1-Cyclopropylpyrrolidin-3-yl)methanol is a compound that can be associated with cyclopropane and pyrrolidine rings. While the specific compound is not directly studied in the provided papers, related cyclopropyl-containing compounds and their interactions with enzymes are discussed. For instance, cyclopropanol, a related compound, has been shown to inactivate methanol dehydrogenase (MDH) by forming a covalent adduct with the enzyme's cofactor . Similarly, cyclopropylcarbinol is oxidized by methanol oxidase without ring-opening, indicating a specific interaction with the enzyme .

Synthesis Analysis

The synthesis of cyclopropane-derived compounds involves various methods, including the use of metal oxides as catalysts. For example, cyclopropanol can react with PQQ in the presence of Ag2O to form a C5 3-propanal adduct of PQQ . Additionally, the synthesis of dispiroheterocyclic derivatives, which may share structural motifs with (1-Cyclopropylpyrrolidin-3-yl)methanol, can be achieved through 1,3-dipolar cycloaddition reactions in methanol .

Molecular Structure Analysis

The molecular structure of cyclopropyl-containing compounds can be complex, with the possibility of forming diastereoisomeric mixtures and internal hydrogen bonds. For example, the cyclopropanol-inactivated MDH contains a diastereoisomeric mixture of a ring-closed form . In another study, the conformational preference of (1-fluorocyclopropyl)methanol was attributed to an internal hydrogen bond between the fluorine atom and the hydroxyl group's hydrogen atom .

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions, including covalent modification when interacting with enzymes. Cyclopropanol's inactivation of MDH involves covalent bond formation between a methylene carbon of cyclopropanol and the flavin cofactor of the enzyme . Methanol oxidase also catalyzes the oxidation of cyclopropylcarbinol to the corresponding aldehyde without ring-opening, suggesting a specific mechanism of action .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives can be influenced by their molecular structure. For instance, the presence of an internal hydrogen bond can significantly affect the stability and conformational preferences of the compound . The optically active polymer synthesized from a related compound, (+)-(S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate, exhibits a reversible helix-helix transition in methanol, indicating that solvent interactions can influence the properties of such compounds .

科学研究应用

催化和合成

- (1-环丙基吡咯啉-3-基)甲醇在催化领域中被使用,特别是在促进反应方面,例如在一项研究中显示,三(1-苄基-1H-1,2,3-三唑-4-基)甲醇配体形成的稳定络合物在各种条件下催化这些加成反应(Ozcubukcu et al., 2009)。

有机化学和药用应用

- 在有机化学中,这种化合物对各种复合物和分子的不对称合成起着关键作用。例如,它已被用于通过使用二烷基锌进行催化烷基化,在enantioselective合成(diene)Fe(CO)3复合物中发挥作用,展示了其在创造具有高选择性手性分子中的作用(Takemoto et al., 1998)。

生物物理研究

- 在生物物理研究中,甲醇,一种相关化合物,被用作在生物和合成膜中研究跨膜蛋白质/肽的溶解剂。研究表明,甲醇可以显著影响脂质动力学,这对于理解细胞过程至关重要(Nguyen et al., 2019)。

化学合成和反应

- (1-环丙基吡咯啉-3-基)甲醇还在化学合成中发挥作用。它被用于甲醇与联烯的催化C-C偶联过程,展示了它在形成具有夸特纳中心的高级醇中的实用性(Moran et al., 2011)。

作用机制

属性

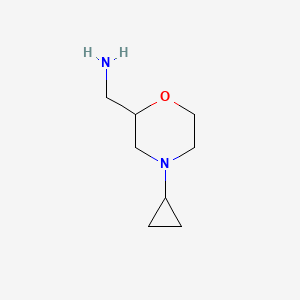

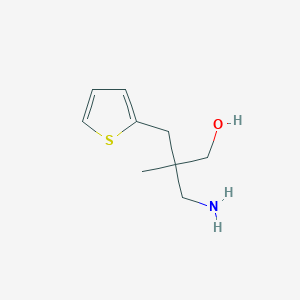

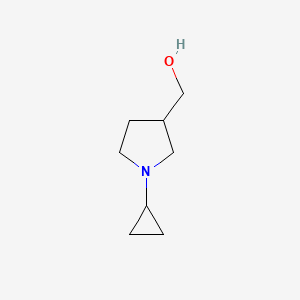

IUPAC Name |

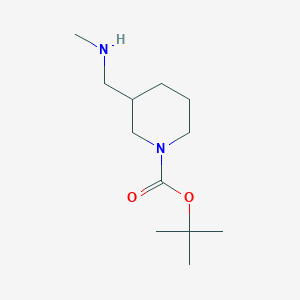

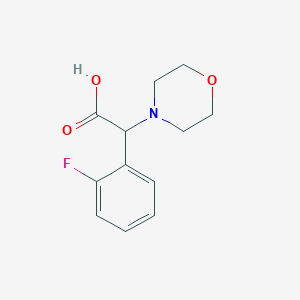

(1-cyclopropylpyrrolidin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-6-7-3-4-9(5-7)8-1-2-8/h7-8,10H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEXOAWBGAKGAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。